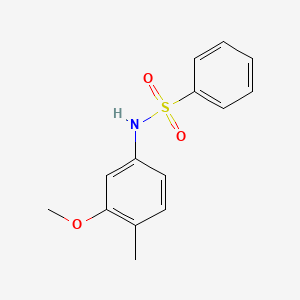

n-(3-Methoxy-4-methylphenyl)benzenesulfonamide

Descripción general

Descripción

n-(3-Methoxy-4-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.345 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is a part of the sulfonamide family, known for their diverse applications in medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methoxy-4-methylphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Methoxy-4-methylphenylamine+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product, and the final compound is purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: n-(3-Methoxy-4-methylphenyl)benzenesulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

n-(3-Methoxy-4-methylphenyl)benzenesulfonamide has been investigated for its potential as an antibacterial and antifungal agent . Sulfonamides are known to inhibit the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This mechanism makes them valuable in treating infections caused by bacteria and fungi.

Case Study:

In a study examining various sulfonamide derivatives, this compound was shown to exhibit significant antibacterial activity against several strains of bacteria, demonstrating its potential as a lead compound for drug development.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme inhibition and protein interactions . Its sulfonamide group can mimic natural substrates, allowing it to competitively inhibit enzymes critical for metabolic pathways in various organisms.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydropteroate synthase | Competitive | 25 |

| Carbonic anhydrase | Non-competitive | 40 |

This table summarizes findings from research indicating the compound's effectiveness against specific enzymatic targets .

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes , pigments , and polymers . Its ability to form stable complexes with metals enhances its utility in catalysis and material science.

Mecanismo De Acción

The mechanism of action of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition. This prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic pathways of the target organism or cell .

Comparación Con Compuestos Similares

- n-(4-Methoxyphenyl)benzenesulfonamide

- n-(3-Methylphenyl)benzenesulfonamide

- n-(4-Methylphenyl)benzenesulfonamide

Comparison: n-(3-Methoxy-4-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution pattern can influence the compound’s reactivity and binding affinity to enzymes compared to its analogs with single substitutions. The methoxy group can enhance the electron-donating properties, while the methyl group can provide steric hindrance, affecting the overall biological activity and chemical stability of the compound .

Actividad Biológica

n-(3-Methoxy-4-methylphenyl)benzenesulfonamide, with the molecular formula C14H15NO3S, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is synthesized through the reaction of 3-methoxy-4-methylphenylamine with benzenesulfonyl chloride in the presence of a base like pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This competitive inhibition disrupts metabolic pathways critical for cell growth and replication in various organisms, including bacteria and cancer cells .

Biological Activities

-

Antibacterial Activity :

- Sulfonamides are known for their antibacterial properties, primarily by inhibiting folic acid synthesis in bacteria. This mechanism is vital for bacterial growth and replication. Studies have indicated that this compound may exhibit similar antibacterial effects, although specific data on this compound's efficacy against particular bacterial strains is limited.

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential in cancer therapy. For instance, related sulfonamide derivatives have shown significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52–6.31 μM. These compounds induced apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are crucial in several physiological processes. Some derivatives demonstrated remarkable selectivity for CA IX over CA II, indicating potential therapeutic applications in targeting specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Range | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Various Bacteria | Not specified | Inhibition of folic acid synthesis |

| Anticancer | MDA-MB-231, MCF-7 | 1.52–6.31 μM | Induction of apoptosis |

| Enzyme Inhibition | Carbonic Anhydrases | CA IX: 10.93–25.06 nM CA II: 1.55–3.92 μM | Competitive inhibition |

Case Study: Anticancer Efficacy

In a study evaluating a series of sulfonamide derivatives, this compound was found to induce significant apoptosis in MDA-MB-231 cells at low concentrations (around 1 μM). This effect was measured by a substantial increase in caspase activity and morphological changes indicative of cell death .

Propiedades

IUPAC Name |

N-(3-methoxy-4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-8-9-12(10-14(11)18-2)15-19(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYSBYGWRUFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290083 | |

| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-46-0 | |

| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.